molecular formula C8H15N3O3S B15128166 Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate

Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate

Cat. No.: B15128166
M. Wt: 233.29 g/mol
InChI Key: ARTXYBVDCHAPSC-UHFFFAOYSA-N
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Description

Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate is a compound with a complex structure that includes an acetamido group, a cyanoethylsulfanyl group, and a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Mechanism of Action

The mechanism of action of Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15N3O3S

Molecular Weight

233.29 g/mol

IUPAC Name

azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate

InChI

InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3

InChI Key

ARTXYBVDCHAPSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+]

Origin of Product

United States

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